(6Z)-6-(4-{2-[4-(butan-2-yl)phenoxy]ethoxy}-3-ethoxybenzylidene)-2-ethyl-5-imino-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one
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Overview
Description
The compound “(6Z)-6-(4-{2-[4-(butan-2-yl)phenoxy]ethoxy}-3-ethoxybenzylidene)-2-ethyl-5-imino-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one” is a complex organic molecule that belongs to the class of thiadiazolo[3,2-a]pyrimidines
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, including the formation of the thiadiazolo[3,2-a]pyrimidine core, followed by the introduction of various substituents. Common synthetic routes may include:
Cyclization Reactions: Formation of the thiadiazolo[3,2-a]pyrimidine core through cyclization of appropriate precursors.
Substitution Reactions: Introduction of ethoxy and phenoxy groups via nucleophilic substitution reactions.
Condensation Reactions: Formation of the benzylidene moiety through condensation reactions.
Industrial Production Methods
Industrial production methods may involve optimization of reaction conditions to achieve high yields and purity. Techniques such as continuous flow synthesis and automated synthesis may be employed to scale up the production.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions may yield reduced forms of the compound.
Substitution: Various substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substituting Agents: Halides, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution may introduce new functional groups.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of this compound involves interactions with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to its biological effects. Detailed studies are required to elucidate the exact mechanism.
Comparison with Similar Compounds
Similar Compounds
Thiadiazolo[3,2-a]pyrimidines: Other compounds in this class with similar structures.
Benzylidene Derivatives: Compounds with similar benzylidene moieties.
Phenoxyethoxy Derivatives: Compounds with similar phenoxyethoxy groups.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and structural features, which may confer unique biological activities and chemical properties.
Properties
Molecular Formula |
C28H32N4O4S |
---|---|
Molecular Weight |
520.6 g/mol |
IUPAC Name |
(6Z)-6-[[4-[2-(4-butan-2-ylphenoxy)ethoxy]-3-ethoxyphenyl]methylidene]-2-ethyl-5-imino-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one |
InChI |
InChI=1S/C28H32N4O4S/c1-5-18(4)20-9-11-21(12-10-20)35-14-15-36-23-13-8-19(17-24(23)34-7-3)16-22-26(29)32-28(30-27(22)33)37-25(6-2)31-32/h8-13,16-18,29H,5-7,14-15H2,1-4H3/b22-16-,29-26? |
InChI Key |
BEJXRLRZVIEXJU-UAJGQANVSA-N |
Isomeric SMILES |
CCC1=NN2C(=N)/C(=C/C3=CC(=C(C=C3)OCCOC4=CC=C(C=C4)C(C)CC)OCC)/C(=O)N=C2S1 |
Canonical SMILES |
CCC1=NN2C(=N)C(=CC3=CC(=C(C=C3)OCCOC4=CC=C(C=C4)C(C)CC)OCC)C(=O)N=C2S1 |
Origin of Product |
United States |
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